molecular formula C23H18ClN5O2S B2613756 7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-58-1

7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2613756
CAS No.: 904578-58-1
M. Wt: 463.94
InChI Key: JUVROPSKAHYSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904578-58-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

The molecular formula of the compound is C23H18ClN5O2SC_{23}H_{18}ClN_{5}O_{2}S with a molecular weight of 463.9 g/mol. The structure includes a triazoloquinazoline core, which is known for diverse biological activities.

PropertyValue
CAS Number904578-58-1
Molecular FormulaC23H18ClN5O2S
Molecular Weight463.9 g/mol
Purity>90%

Anticancer Activity

Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. A study on similar triazoloquinazolines demonstrated their potential against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .

Antimycobacterial Activity

Compounds structurally related to this compound have shown promising antimycobacterial activity. For instance, modifications in the quinazoline structure have been linked to enhanced potency against Mycobacterium tuberculosis, indicating that further structural optimization could yield derivatives with improved efficacy .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that certain quinazoline derivatives exhibit AChE inhibition, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

  • Anticancer Studies : A series of quinazoline derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The results indicated that modifications on the triazole ring significantly affected their cytotoxicity profiles.
  • Structure-Activity Relationship (SAR) : SAR studies revealed that specific substitutions on the quinazoline core could enhance biological activity. For instance, introducing electron-withdrawing groups at certain positions resulted in increased potency against cancer cell lines .
  • In Vivo Studies : Preliminary in vivo studies are necessary to assess the therapeutic potential and safety profile of this compound. Current research is focusing on animal models to evaluate pharmacokinetics and toxicity.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-8-10-19(15(2)12-14)25-21-18-13-16(24)9-11-20(18)29-22(26-21)23(27-28-29)32(30,31)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVROPSKAHYSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.